molecular formula C10H9NOS B12121063 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde

Cat. No.: B12121063
M. Wt: 191.25 g/mol
InChI Key: XLVBMCHOMDILSN-POHAHGRESA-N
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Description

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and an acetaldehyde substituent. The benzothiazole moiety is a bicyclic structure containing a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). This compound’s structural uniqueness lies in its hybrid heterocyclic system, which may confer distinct physicochemical and biological properties compared to simpler benzothiazole derivatives.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetaldehyde

InChI

InChI=1S/C10H9NOS/c1-11-8-4-2-3-5-9(8)13-10(11)6-7-12/h2-7H,1H3/b10-6-

InChI Key

XLVBMCHOMDILSN-POHAHGRESA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=O

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with acetaldehyde under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Benzothiazole vs. Benzimidazole: The target compound’s benzothiazole core differs from benzimidazole (e.g., compounds 9a–9e in ) by replacing one nitrogen atom in the five-membered ring with sulfur.
  • Acetaldehyde Substituent : The acetaldehyde group in the target compound introduces an aldehyde functionality, which is absent in ’s compounds (e.g., acetamide-linked triazoles in 9a–9e). Aldehydes are typically more reactive than amides, suggesting differences in nucleophilic addition or redox behavior.

Spectroscopic and Physicochemical Properties

A hypothetical comparison based on structural analogs:

Property Target Compound Compound 9c ()
Core Structure Benzothiazole-dihydrothiazole Benzimidazole-thiazole-triazole
Functional Group Acetaldehyde Acetamide with 4-bromophenyl
Melting Point Not reported 214–216°C
Key IR Stretches C=O (~1700 cm⁻¹), C=S (~650 cm⁻¹) N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹)
NMR Signals Aldehyde proton (~9–10 ppm) Aromatic protons (~7–8 ppm)

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